molecular formula C17H18N2 B11860128 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile CAS No. 88441-24-1

4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile

Cat. No.: B11860128
CAS No.: 88441-24-1
M. Wt: 250.34 g/mol
InChI Key: COYITFZHPIDVHG-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)-1-naphthonitrile is a chemical compound that features a piperidine ring attached to a naphthalene core via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and naphthonitrile moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile typically involves the following steps:

    Formation of the Naphthonitrile Core: The naphthonitrile core can be synthesized through a nitrile formation reaction, such as the Rosenmund-von Braun reaction, where a halogenated naphthalene reacts with a cyanide source.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the naphthonitrile core with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)-1-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.

Scientific Research Applications

4-(Piperidin-1-ylmethyl)-1-naphthonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s biological activity is explored for potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrile group may also participate in interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-ylmethyl)-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(Piperidin-1-ylmethyl)-1-naphthol: Contains a hydroxyl group instead of a nitrile group.

    4-(Piperidin-1-ylmethyl)-1-naphthoic acid: Features a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(Piperidin-1-ylmethyl)-1-naphthonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring and the naphthonitrile core allows for versatile applications in various fields of research.

Properties

CAS No.

88441-24-1

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

4-(piperidin-1-ylmethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2/c18-12-14-8-9-15(13-19-10-4-1-5-11-19)17-7-3-2-6-16(14)17/h2-3,6-9H,1,4-5,10-11,13H2

InChI Key

COYITFZHPIDVHG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)C#N

Origin of Product

United States

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